

## Spectroscopic analysis and validation of 2-(Thiophen-2-yl)propanenitrile

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Compound of Interest

Compound Name: 2-(Thiophen-2-yl)propanenitrile

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# A Comparative Spectroscopic Guide to 2-(Thiophen-2-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of **2-(Thiophen-2-yl)propanenitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science. By combining the aromatic properties of the thiophene ring with the reactive nitrile group, this molecule serves as a valuable building block for more complex structures.[1][2] Accurate structural validation is paramount, and this document offers a comparative overview of its spectroscopic characteristics against relevant alternatives, supported by standard experimental protocols.

# Spectroscopic Profile of 2-(Thiophen-2-yl)propanenitrile

The structural identity of **2-(Thiophen-2-yl)propanenitrile** (C<sub>7</sub>H<sub>7</sub>NS) is definitively established through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Each technique provides unique insights into the molecule's functional groups and atomic arrangement.

### Infrared (IR) Spectroscopy



The IR spectrum is dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) functional group. For aromatic nitriles, this peak is typically observed at a slightly lower wavenumber than for saturated nitriles due to conjugation.[3]

 Key Absorption: A prominent peak is observed around 2240 cm<sup>-1</sup>, confirming the presence of the C≡N triple bond.[1]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[1]

- ¹H NMR: The proton NMR spectrum displays distinct signals for the protons on the thiophene ring and the propanenitrile side chain. The thiophene protons appear in the aromatic region, typically between δ 7.2 and 7.5 ppm.[1] The aliphatic protons adjacent to the nitrile group are deshielded and generally absorb in the δ 2-3 ppm range.[4]
- $^{13}$ C NMR: The carbon spectrum shows a characteristic signal for the nitrile carbon in the  $\delta$  115–120 ppm region.[4] The carbons of the thiophene ring and the aliphatic side chain also produce signals in their expected regions.

#### Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the molecule's fragmentation patterns.

Molecular Ion: The compound has a monoisotopic mass of approximately 137.03 Da.[5] The
molecular ion peak (M+) in the mass spectrum may be weak or absent, which is common for
simple nitriles.[4][6] A notable feature is often a weak M-1 peak resulting from the loss of a
hydrogen atom.[4][6]

## **Comparative Spectroscopic Data**

To contextualize the spectroscopic data of **2-(Thiophen-2-yl)propanenitrile**, it is compared with structurally related compounds. This comparison highlights how changes in substitution and functional groups affect the spectral output. The alternatives include a precursor (2-(Thiophen-2-yl)acetonitrile), an isomer (2-methyl-2-(thiophen-3-yl)propanenitrile), and a simple aliphatic nitrile (Propanenitrile).



Table 1: Comparative IR Data (C≡N Stretch)

Compound	Molecular Formula	C≡N Stretching Frequency (cm <sup>-1</sup> )
2-(Thiophen-2-yl)propanenitrile	C <sub>7</sub> H <sub>7</sub> NS	~2240 (Aromatic)[1]
2-(Thiophen-2-yl)acetonitrile	C <sub>6</sub> H <sub>5</sub> NS	~2250 (Aromatic)
2-methyl-2-(thiophen-3- yl)propanenitrile	C <sub>8</sub> H <sub>9</sub> NS	~2238 (Aromatic)
Propanenitrile (Ethyl Cyanide)	C₃H₅N	2260-2240 (Saturated)[3]

Table 2: Comparative <sup>1</sup>H NMR Chemical Shift Data (δ, ppm in CDCl<sub>3</sub>)

Compound	Thiophene Protons	α-Proton(s)	Other Aliphatic Protons
2-(Thiophen-2- yl)propanenitrile	~6.9 - 7.4	~4.0 (q)	~1.7 (d, CH <sub>3</sub> )
2-(Thiophen-2- yl)acetonitrile	~7.0 - 7.4	~3.8 (s)	-
2-methyl-2-(thiophen- 3-yl)propanenitrile	~7.1 - 7.4	-	~1.8 (s, 2xCH <sub>3</sub> )
Propanenitrile (Ethyl Cyanide)	-	~2.36 (q)	~1.30 (t, CH₃)[7]
Note: (s) singlet, (d) doublet, (t) triplet, (q) quartet. Chemical shifts are approximate and can vary with solvent and concentration.			

Table 3: Comparative <sup>13</sup>C NMR Chemical Shift Data (δ, ppm)



Compound	Nitrile Carbon (C≡N)	Thiophene Carbons	Aliphatic Carbons
2-(Thiophen-2- yl)propanenitrile	~118-120	~125-140	~20 (CH <sub>3</sub> ), ~30 (CH)
2-(Thiophen-2- yl)acetonitrile	~117	~125-138	~20 (CH <sub>2</sub> )
2-methyl-2-(thiophen- 3-yl)propanenitrile	~122	~122-140	~25 (CH₃), ~35 (C)
Propanenitrile (Ethyl Cyanide)	~119.9	-	~10.4, ~11.5[7]

Table 4: Comparative Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Monoisotopic Mass (Da)	Key Fragments (m/z)
2-(Thiophen-2- yl)propanenitrile	C7H7NS	137.03[5]	137 (M+), 136 (M-H)+, 110 (M-HCN)+, 97 (Thienylmethyl)+
2-(Thiophen-2- yl)acetonitrile	C <sub>6</sub> H₅NS	123.01	123 (M+), 122 (M-H)+, 97 (Thienylmethyl)+
2-methyl-2-(thiophen- 3-yl)propanenitrile	C <sub>8</sub> H <sub>9</sub> NS	151.05[8]	151 (M+), 136 (M- CH <sub>3</sub> )+, 97 (Thienylmethyl)+
Propanenitrile (Ethyl Cyanide)	C₃H₅N	55.04[9]	55 (M <sup>+</sup> ), 54 (M-H) <sup>+</sup> , 40 (M-CH <sub>3</sub> ) <sup>+</sup> , 28 (M- HCN) <sup>+</sup>

## **Experimental Protocols**

Standardized procedures are crucial for obtaining reproducible spectroscopic data.



#### Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
- Sample Preparation: For ATR, a small amount of the neat sample is placed directly on the crystal. For the KBr method, approximately 1 mg of the sample is ground with 100 mg of dry KBr powder and pressed into a thin, transparent disk.
- Instrument Parameters: Data is typically collected from 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum is recorded prior to sample analysis.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- ¹H NMR Parameters: Performed on a 400 MHz or 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Parameters: Performed on the same instrument, typically at 100 or 125 MHz. A greater number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

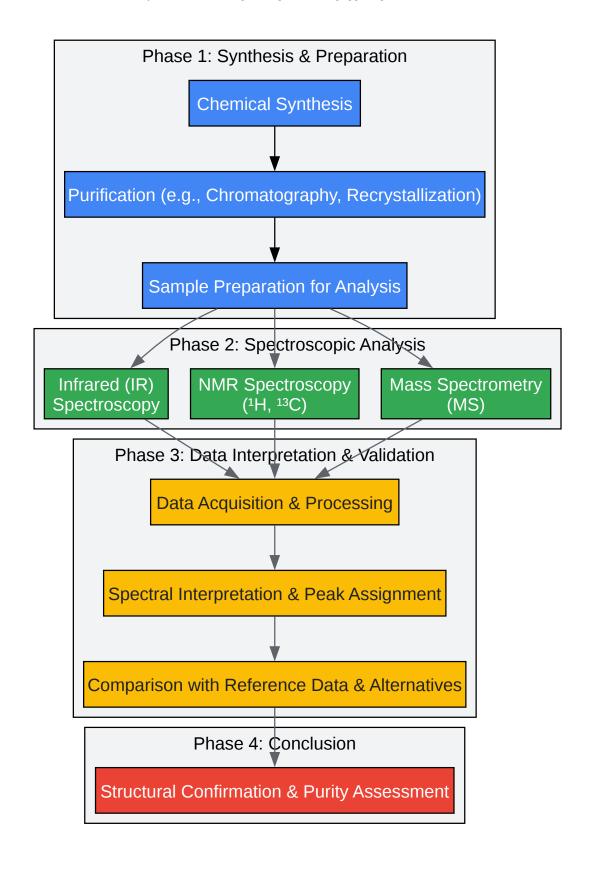
### Mass Spectrometry (MS)

- Technique: Electron Ionization (EI) with gas chromatography (GC-MS) or direct infusion.
- Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1 mg/mL. For direct infusion, a more dilute solution is prepared.
- Instrument Parameters: In EI mode, a standard electron energy of 70 eV is used. The mass analyzer (e.g., quadrupole or time-of-flight) is set to scan a mass range appropriate for the compound, typically m/z 40-400.

## **Visualization of Analytical Workflow**



The following diagram illustrates the logical workflow for the spectroscopic validation of a synthesized chemical compound like **2-(Thiophen-2-yl)propanenitrile**.





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Caption: Workflow for Spectroscopic Analysis and Structural Validation.

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